H-Gly-Gly-b-Ala-Gly-OH
Description
Significance of Oligopeptides in Biomolecular Research
Oligopeptides, short chains typically comprising 2 to 20 amino acids, are fundamental molecules in a vast array of biological processes. google.com They often act as signaling molecules, hormones, neurotransmitters, and regulators of cellular function. osti.govresearchgate.net Their relatively small size allows for rapid synthesis and degradation, making them ideal for swift physiological responses. osti.gov In research, oligopeptides are invaluable tools. They can be engineered to construct complex supramolecular systems, act as building blocks for functional materials, and be used in drug delivery systems and biosensors. google.com Their ability to be synthesized and modified with high precision makes them central to fields like medicinal chemistry and nanotechnology. nih.govpnas.org
The Unique Conformational Influence of β-Amino Acid Incorporation in Peptide Systems
The incorporation of a β-amino acid like β-Alanine into a peptide chain introduces an extra carbon atom into the backbone compared to α-amino acids. This seemingly small change has profound effects on the peptide's structure and properties. smolecule.comiucr.org Peptides containing β-amino acids, known as β-peptides or mixed α,β-peptides, often exhibit a strong tendency to form stable, well-defined secondary structures, such as helices and turns, even in short sequences. iucr.orgchemicalbook.com
One of the most significant advantages of β-amino acid incorporation is the enhanced resistance to proteolytic degradation. smolecule.comnih.govlibretexts.org The altered backbone is not readily recognized by proteases, the enzymes that break down standard peptides, which can significantly increase the in-vivo half-life of β-peptide-based molecules. smolecule.commedchemexpress.com This stability makes them attractive candidates for developing new therapeutic agents. csbsju.edu
Structural Framework of Glycine (B1666218) and β-Alanine Residues in Peptide Architecture Research
The specific sequence of H-Gly-Gly-β-Ala-Gly-OH combines the unique properties of both Glycine and β-Alanine.
Glycine (Gly): As the simplest amino acid with only a hydrogen atom for a side chain, Glycine provides a high degree of conformational flexibility to a peptide backbone. wikipedia.org It can adopt a wider range of phi (φ) and psi (ψ) angles than other amino acids, which is crucial for forming tight turns and flexible linkers within protein structures. acs.org In some contexts, this flexibility can also disrupt stable secondary structures like α-helices. wikipedia.org The presence of three Glycine residues in H-Gly-Gly-β-Ala-Gly-OH would likely impart significant flexibility to the peptide.
β-Alanine (β-Ala): As a β-amino acid, β-Alanine is known to induce specific turn or helical conformations. msu.edu Its incorporation can stabilize predictable folds, which is a key goal in the design of "foldamers"—unnatural polymers with protein-like folding properties. chemicalbook.comnih.gov The placement of β-Alanine between two Glycine residues in the target peptide would be expected to impose a specific structural constraint, potentially nucleating a turn or a particular fold that would otherwise not be stable in a pure Glycine sequence.
Overview of Research Trajectories for Non-Standard Amino Acid Peptides
The field of peptide science is increasingly moving beyond the 20 proteinogenic α-amino acids to explore the vast chemical space offered by non-canonical amino acids (ncAAs). nih.gov The primary goals of incorporating ncAAs like β-Alanine are to create peptides with improved drug-like properties, such as enhanced stability, better target affinity, and novel functions.
Current research focuses on several key areas:
Peptidomimetics: Designing peptides that mimic the structure and function of natural peptides but with improved pharmacological properties. csbsju.edu
Foldamers: Creating novel oligomers with predictable and stable three-dimensional structures. chemicalbook.comnih.gov These can be used to mimic protein surfaces and inhibit protein-protein interactions, which are implicated in many diseases.
Biomaterials: Using self-assembling properties of these modified peptides to create hydrogels, nanoparticles, and other advanced materials for biomedical applications. google.com
While H-Gly-Gly-β-Ala-Gly-OH itself has not been specifically studied, its structure places it squarely at the intersection of these exciting research avenues. Theoretical analysis suggests it would be a flexible molecule with a localized structural constraint, a motif of significant interest in the rational design of bioactive peptides and new biomaterials.
Data Tables
Since no experimental data exists for H-Gly-Gly-β-Ala-Gly-OH, the following tables provide computed or general data for its constituent amino acids.
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Type | Formula | Molar Mass ( g/mol ) | Key Structural Feature |
|---|---|---|---|---|
| Glycine | α-Amino Acid | C₂H₅NO₂ | 75.07 | Achiral, highest conformational flexibility. wikipedia.org |
| β-Alanine | β-Amino Acid | C₃H₇NO₂ | 89.09 | Amino group on the β-carbon, adds length and stability to peptide backbone. smolecule.com |
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| H-Gly-Gly-β-Ala-Gly-OH |
| Glycine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N4O5 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-[3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)11-2-1-6(14)13-5-9(17)18/h1-5,10H2,(H,11,16)(H,12,15)(H,13,14)(H,17,18) |
InChI Key |
MOTORLNNDUAEKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O |
sequence |
GGXG |
Origin of Product |
United States |
Synthetic Methodologies for H Gly Gly β Ala Gly Oh and Analogous Peptides
Strategies in Solid-Phase Peptide Synthesis (SPPS) for β-Peptides
Solid-phase peptide synthesis (SPPS) is a widely used method for the production of peptides, offering advantages such as ease of purification and the ability to use excess reagents to drive reactions to completion. beilstein-journals.org The synthesis of peptides containing β-amino acids using SPPS follows the same fundamental principles as for α-peptides, involving the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin support.
Optimization of Protecting Group Chemistry for β-Alanine and Glycine (B1666218)
The selection of appropriate protecting groups for the α-amino group of glycine and the β-amino group of β-alanine is crucial for a successful synthesis. The most common orthogonal protection scheme in modern SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminus and acid-labile groups for the permanent protection of reactive side chains. americanpeptidesociety.org For the synthesis of H-Gly-Gly-β-Ala-Gly-OH, where the side chains are non-reactive, the primary consideration is the N-terminal protection.
The Fmoc/tBu (tert-butyl) strategy is a robust choice for this tetrapeptide. rsc.org The Fmoc group is used for the N-terminal protection of both glycine and β-alanine during chain elongation. It is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Since neither glycine nor β-alanine has a reactive side chain, side-chain protecting groups are not necessary, simplifying the synthetic strategy.
An alternative, though less common for routine synthesis, is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This approach is not truly orthogonal as both protecting groups are removed by acidic conditions of varying strength. rsc.org
Table 1: Common Protecting Group Strategies in SPPS
| N-α-Protecting Group | Deprotection Conditions | Side Chain Protection | Final Cleavage | Orthogonality |
|---|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | Acid-labile (e.g., tBu, Trt) | Strong acid (e.g., TFA) | Yes |
| Boc | 25-50% TFA in DCM | Benzyl-based | Strong acid (e.g., HF) | Quasi-orthogonal |
Coupling Efficiency and Reaction Kinetics in Tetrapeptide Assembly
The formation of the peptide bond between amino acids is facilitated by coupling reagents. The efficiency and kinetics of these coupling reactions are influenced by several factors, including the steric hindrance of the amino acids, the choice of coupling reagent, and the reaction conditions.
The coupling of glycine residues is generally efficient due to the lack of steric hindrance. However, the incorporation of β-alanine can present challenges. While β-alanine itself is not sterically bulky, the different geometry of the β-amino group compared to an α-amino group can influence reaction kinetics.
Commonly used coupling reagents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. americanpeptidesociety.org Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and widely used for their high reactivity and ability to overcome difficult couplings. peptide.comcreative-peptides.comsigmaaldrich.com Studies have shown that the active esters of β-amino acids can be more stable than those of α-amino acids, which may allow for longer coupling times without significant hydrolysis. rsc.org
Table 2: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Considerations |
|---|---|---|---|
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, low racemization with HOBt. | Can form insoluble urea (B33335) byproducts. |
| HBTU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times. | Can cause guanidinylation of the N-terminus if used in excess. peptide.com |
| HATU | Uronium/Aminium Salt | More reactive than HBTU, less racemization, good for sterically hindered couplings. sigmaaldrich.com | More expensive than HBTU. |
| COMU | Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents. peptide.com | Relatively newer reagent. |
The kinetics of the assembly of H-Gly-Gly-β-Ala-Gly-OH would involve monitoring the completion of each coupling and deprotection step, for instance, using a qualitative ninhydrin (B49086) test to detect free amines. The coupling of Fmoc-β-Ala-OH to the N-terminal glycine of the growing peptide chain is a critical step that may require optimized conditions, such as extended reaction times or the use of a more potent coupling reagent like HATU, to ensure complete acylation.
Mitigation of Undesired Side Reactions During Peptide Elongation
Several side reactions can occur during SPPS, potentially leading to impurities in the final product. For the sequence H-Gly-Gly-β-Ala-Gly-OH, a primary concern is the formation of diketopiperazines (DKPs). DKP formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. peptide.comnih.gov The Gly-Gly sequence at the N-terminus of the target peptide is particularly susceptible to this side reaction. peptide.com
To mitigate DKP formation, several strategies can be employed:
Use of 2-chlorotrityl chloride (2-CTC) resin: This resin is sterically hindered, which can suppress the intramolecular cyclization.
Dipeptide coupling: Instead of adding single amino acids sequentially, a pre-formed dipeptide (e.g., Fmoc-Gly-Gly-OH) can be coupled to the resin, bypassing the problematic dipeptidyl-resin intermediate.
In situ neutralization: Using a protocol where the neutralization of the N-terminal amine and the subsequent coupling occur in the same step can reduce the time the free amine is available for DKP formation.
Another potential issue in glycine-rich sequences is peptide aggregation. The high flexibility of the glycine backbone can lead to the formation of secondary structures and intermolecular hydrogen bonding, which can hinder reagent access and lead to incomplete reactions. nih.govsigmaaldrich.com The use of chaotropic salts, specialized solvents, or elevated temperatures can help to disrupt these aggregates. The incorporation of a β-amino acid might also influence aggregation propensity.
Solution-Phase Synthetic Approaches for β-Peptide Segments
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable technique, particularly for the large-scale synthesis of peptides and for sequences that are difficult to prepare on a solid support. libretexts.orgnih.govslideshare.net In this approach, the peptide is synthesized in solution, with purification of intermediates at each step.
For the synthesis of H-Gly-Gly-β-Ala-Gly-OH, a convergent strategy could be employed where peptide fragments are synthesized separately and then coupled together. For example, the dipeptide Gly-β-Ala could be synthesized in solution and then coupled to another dipeptide, Gly-Gly, which could be prepared either in solution or on a solid support and then cleaved.
The key steps in solution-phase synthesis include:
Protection: The N-terminus of one amino acid or peptide fragment and the C-terminus of the other are protected.
Activation and Coupling: The free carboxyl group of one fragment is activated using a coupling reagent, and then reacted with the free amino group of the other fragment.
Deprotection and Purification: The protecting groups are removed, and the resulting peptide is purified, typically by chromatography or crystallization.
While solution-phase synthesis can be more labor-intensive due to the need for purification at each step, it offers the advantage of better control over the reaction conditions and the ability to characterize intermediates fully. bachem.com
Innovative Synthetic Techniques for Enhanced Peptide Yield and Purity
To address some of the challenges in peptide synthesis, particularly for difficult sequences, several innovative techniques have been developed.
Microwave-Assisted Peptide Synthesis Protocols
Microwave-assisted peptide synthesis (MWPS) has emerged as a powerful tool to accelerate SPPS and improve the synthesis of challenging peptides. uci.edu The application of microwave energy can significantly reduce reaction times for both coupling and deprotection steps. This is attributed to efficient and uniform heating of the reaction mixture.
For the synthesis of H-Gly-Gly-β-Ala-Gly-OH, microwave irradiation could be particularly beneficial for:
Overcoming slow coupling kinetics: The coupling of β-alanine or couplings involving aggregated peptide chains can be accelerated.
Reducing side reactions: By shortening the reaction times, the window for side reactions like DKP formation can be minimized.
Improving yields for difficult sequences: Microwave energy can help to disrupt peptide aggregation, leading to more complete reactions.
Studies on the synthesis of peptides containing sterically hindered amino acids have demonstrated the effectiveness of microwave irradiation in driving couplings to completion in significantly shorter times compared to conventional methods. rsc.org
| Efficiency for Difficult Sequences | Can be low due to aggregation | Generally higher due to disruption of aggregates |
Methodologies for Analytical Purity Assessment and Isolation of H-Gly-Gly-β-Ala-Gly-OH
Following the synthesis of H-Gly-Gly-β-Ala-Gly-OH, a critical step is the assessment of its purity and the isolation of the target peptide from a mixture of deletion sequences, truncated peptides, and other impurities that may have formed during synthesis. A combination of chromatographic and spectrometric techniques is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is the primary method for both the analysis of purity and the purification of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov
For analytical purity assessment, a small aliquot of the crude peptide is injected into an analytical RP-HPLC column, and the resulting chromatogram provides a quantitative measure of the purity of the sample. The percentage purity is determined by integrating the area of the peak corresponding to the desired peptide and comparing it to the total area of all peaks in the chromatogram.
For the isolation of H-Gly-Gly-β-Ala-Gly-OH, preparative RP-HPLC is utilized. The crude peptide mixture is loaded onto a larger-diameter column, and fractions are collected as they elute. The fractions corresponding to the peak of the target peptide are then pooled and lyophilized to obtain the purified peptide as a solid.
Table 1: Illustrative HPLC Parameters for Purity Assessment of H-Gly-Gly-β-Ala-Gly-OH
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide. The experimentally determined molecular weight is then compared to the calculated theoretical mass of H-Gly-Gly-β-Ala-Gly-OH to verify its identity. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide.
Table 2: Theoretical and Expected Experimental Data for H-Gly-Gly-β-Ala-Gly-OH
| Property | Value |
| Molecular Formula | C11H19N5O6 |
| Monoisotopic Mass | 317.1335 Da |
| Average Mass | 317.3002 Da |
| Expected [M+H]⁺ (ESI-MS) | 318.1413 m/z |
| Expected [M+Na]⁺ (ESI-MS) | 340.1232 m/z |
Amino acid analysis can also be performed to confirm the amino acid composition of the purified peptide. This involves hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification, typically by ion-exchange chromatography or HPLC. This analysis verifies the correct ratio of glycine and β-alanine in the final product.
The combination of these analytical techniques—HPLC for purity assessment and purification, mass spectrometry for identity confirmation, and amino acid analysis for compositional verification—ensures the high quality of the synthesized H-Gly-Gly-β-Ala-Gly-OH.
Conformational Analysis and Structural Characterization of H Gly Gly β Ala Gly Oh
Spectroscopic Approaches to Peptide Conformational States
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Torsion Angles and Side-Chain Orientations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides by providing atomic-level information. For H-Gly-Gly-β-Ala-Gly-OH, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign proton signals and deduce conformational details.
Key NMR parameters used in conformational analysis include:
Chemical Shifts (δ): The chemical shifts of amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. Dispersed amide proton signals in a spectrum often suggest a well-defined structure, whereas clustered signals indicate conformational averaging or a random coil state. mdpi.com
Scalar Coupling Constants (J): Three-bond J-couplings, such as ³J(HN,Hα), provide information about the backbone dihedral angle φ. These values can be used in conjunction with the Karplus equation to estimate torsion angles.
Nuclear Overhauser Effect (NOE): NOEs identify protons that are close in space (typically <5 Å), regardless of their position in the sequence. Sequential NOEs (between adjacent residues) help in resonance assignment, while medium-range and long-range NOEs provide crucial distance restraints for calculating the three-dimensional structure. uzh.ch
In the context of H-Gly-Gly-β-Ala-Gly-OH, the β-alanine residue introduces unique spin systems and conformational possibilities. Detailed 1H-NMR analysis of cyclic peptides containing β-alanine has shown that these residues often adopt a folded conformation around the Cα-Cβ bond. nih.gov NMR studies on homologous series of alanine (B10760859) peptides show that even short peptides can sample defined structures, such as poly-L-proline II helix-like conformations. nih.gov
Table 1: Expected ¹H NMR Parameters for Structural Analysis
| Parameter | Information Gained | Expected Observation for H-Gly-Gly-β-Ala-Gly-OH |
|---|---|---|
| Amide Proton Chemical Shifts | Hydrogen bonding participation and solvent exposure. | Temperature dependence studies would reveal which NH protons are intramolecularly hydrogen-bonded (low temperature coefficient) versus solvent-exposed (high coefficient). |
| Hα/Hβ Chemical Shifts | Identification of amino acid spin systems. | Glycine (B1666218) residues will show a characteristic Hα signal, while β-alanine will exhibit distinct Hα and Hβ proton signals. |
| ³J Coupling Constants | Backbone and side-chain torsion angles. | Measurement of various ³J couplings would help define the φ, ψ, and θ torsion angles of the backbone. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. The far-UV CD spectrum (typically 190-250 nm) provides a signature of the peptide backbone conformation, allowing for the identification of α-helices, β-sheets, turns, and random coil structures. acs.org
For H-Gly-Gly-β-Ala-Gly-OH, the CD spectrum would reflect a population-weighted average of all conformers in solution. mdpi.com While short, flexible peptides often exhibit spectra characteristic of a random coil, the presence of β-alanine can promote the formation of stable turn structures. The CD spectra of polypeptides containing sequences such as Tyr-Ala-Glu-Gly have been used to characterize their conformation. nih.gov The introduction of β-amino acids can lead to the formation of novel helical structures or stabilize β-sheet conformations, which would be detectable by CD. acs.org
Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
|---|---|
| α-Helix | Negative bands at ~222 and ~208 nm; Positive band at ~193 nm |
| β-Sheet (Antiparallel) | Negative band at ~218 nm; Positive band at ~195 nm |
| β-Turn | Varies by turn type; often a weak negative band ~220-230 nm and a positive band ~200-210 nm |
The resulting spectrum for H-Gly-Gly-β-Ala-Gly-OH would likely be a composite signal, and deconvolution algorithms could be used to estimate the percentage of different secondary structure elements present.
Vibrational Spectroscopy (Infrared and Raman) for Amide Bands and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about a peptide's secondary structure and hydrogen bonding environment through the analysis of characteristic amide bands. pitt.edu
The most informative bands for peptide conformational analysis are:
Amide I (1600-1700 cm⁻¹): Arising primarily from the C=O stretching vibration, this band is highly sensitive to secondary structure. acs.org For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets appear at lower frequencies (1620-1640 cm⁻¹). acs.org Notably, bands observed near 1690 cm⁻¹ are often associated with the presence of β-turns. nih.gov
Amide II (1480-1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching modes. Its frequency is also conformation-dependent.
Amide III (1220-1320 cm⁻¹): A complex mixture of vibrations, this band can also be used for conformational analysis, though it is often weaker and more complex than the Amide I and II bands. pitt.edu
For H-Gly-Gly-β-Ala-Gly-OH, the position and shape of the Amide I band would be a key indicator of its predominant conformation. A band in the 1665-1690 cm⁻¹ region could suggest a population of β-turn-like structures, potentially stabilized by the flexible β-alanine residue. nih.govpnas.org Infrared predissociation spectroscopy studies on similar small peptides have revealed how solvation and intramolecular interactions influence the vibrational frequencies. nih.gov
X-Ray Crystallographic Studies of β-Alanine Containing Peptides
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. While a crystal structure for H-Gly-Gly-β-Ala-Gly-OH is not publicly available, extensive crystallographic studies on other peptides containing β-alanine offer significant insights into its likely solid-state conformation. nih.gov
Studies have shown that the incorporation of β-alanine is a powerful tool for designing specific secondary structures, particularly turns. The molecular conformation of a cyclic tetrapeptide containing two β-alanine residues was stabilized by two intramolecular hydrogen bonds, forming a C7 structure where the residue occupies the key position of an inverse γ-turn. nih.gov Similarly, analysis of alanine oligomers reveals that they form stable anti-parallel β-structures stabilized by strong hydrogen bonds. nih.gov These findings suggest that in the crystalline state, H-Gly-Gly-β-Ala-Gly-OH would likely adopt a compact, folded conformation stabilized by a network of intramolecular and intermolecular hydrogen bonds. nih.govacs.org
Impact of β-Alanine Insertion on Peptide Backbone Flexibility and Dynamics
The fundamental difference between α- and β-amino acids is the presence of an additional carbon atom in the backbone of β-amino acids. This seemingly small change has a profound impact on the flexibility and conformational dynamics of the peptide chain.
The backbone of a standard α-peptide is described by the torsion angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). The β-alanine residue introduces an additional rotatable bond (Cα-Cβ), resulting in three backbone torsion angles: θ₁ (N-Cβ-Cα-C'), θ₂ (Cβ-Cα-C'-N), and ω (Cα-C'-N-Cβ). This increased number of rotational degrees of freedom makes the backbone of a β-peptide inherently more flexible than that of an α-peptide. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks in H-Gly-Gly-β-Ala-Gly-OH
Hydrogen bonds are the primary non-covalent interactions that define peptide and protein structure. In H-Gly-Gly-β-Ala-Gly-OH, both intramolecular and intermolecular hydrogen bonds are critical in stabilizing its conformations.
Intramolecular Hydrogen Bonds: The increased backbone length of the β-alanine residue allows for the formation of hydrogen-bonded rings that are different from those found in α-peptides. β-alanine is known to facilitate the formation of γ-turns, which are stabilized by a C7 hydrogen bond (a bond between the C=O of residue i and the N-H of residue i+2, forming a seven-atom ring). nih.gov The flexibility of the Gly-β-Ala-Gly segment could readily accommodate such a turn. The competition between solvation and the formation of these internal hydrogen bonds is a key determinant of the peptide's structure in solution. nih.gov Studies have shown that the intramolecular C=O···H-N interaction in β-alanine is strong and requires more solvent molecules to disrupt compared to glycine. nih.gov
Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the backbone amide protons and carbonyl oxygens of different peptide molecules become dominant. These interactions lead to the formation of aggregated structures, such as β-sheets. nih.govacs.org The N- and C-termini of H-Gly-Gly-β-Ala-Gly-OH (the -NH₃⁺ and -COO⁻ groups) are also prime sites for forming strong intermolecular hydrogen bonds, which would be crucial for the packing of molecules within a crystal lattice.
Computational and Theoretical Studies on H Gly Gly β Ala Gly Oh
Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of H-Gly-Gly-β-Ala-Gly-OH, offering a detailed view of its electronic structure and potential reactivity.
DFT studies on similar small peptides have shown that the inclusion of gradient-corrected functionals is essential for accurately describing hydrogen bonds, which play a significant role in determining the peptide's structure. acs.org The choice of functional and basis set is critical for obtaining reliable results, with various combinations being benchmarked against experimental data where available. For instance, functionals like B3LYP and M06-2X are commonly used for such systems. mdpi.com
A typical output from a DFT study on H-Gly-Gly-β-Ala-Gly-OH would include a table of optimized geometric parameters and relative energies of different conformers.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of H-Gly-Gly-β-Ala-Gly-OH
| Parameter | Value |
|---|---|
| Gly1 (φ, ψ) | (-160°, 155°) |
| Gly2 (φ, ψ) | (-75°, 140°) |
| β-Ala3 (θ1, θ2, θ3) | (65°, 170°, -80°) |
| Gly4 (φ, ψ) | (-80°, 75°) |
Note: This data is illustrative and represents the type of information obtained from DFT calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for conformational predictions. biologicalmodeling.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide more accurate energies and geometries, especially for systems where electron correlation is important. acs.org
For a flexible peptide like H-Gly-Gly-β-Ala-Gly-OH, ab initio calculations can be used to scan the potential energy surface by systematically varying key dihedral angles. This allows for the identification of multiple low-energy conformers and the energy barriers between them. Such studies are crucial for understanding the peptide's conformational preferences in the gas phase, which serves as a baseline for understanding its behavior in solution. researchgate.net
Table 2: Illustrative Ab Initio Relative Energies of H-Gly-Gly-β-Ala-Gly-OH Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Extended | MP2/6-311+G(d,p) | 0.0 |
| Bent | MP2/6-311+G(d,p) | 1.2 |
Note: This data is for illustrative purposes to show typical outputs of ab initio calculations.
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of the peptide's behavior over time, capturing its conformational flexibility and interactions with the surrounding environment.
MD simulations of H-Gly-Gly-β-Ala-Gly-OH in different solvents, such as water or less polar organic solvents, reveal how the environment influences its conformational landscape. nih.gov In aqueous solution, the peptide is expected to form hydrogen bonds with water molecules, which can compete with and disrupt intramolecular hydrogen bonds, leading to a different ensemble of conformations compared to the gas phase or non-polar solvents. rsc.org
The inclusion of a β-alanine residue introduces additional flexibility into the peptide backbone, potentially allowing for the formation of unique secondary structures like turns and helices that are not as readily accessible to peptides composed solely of α-amino acids. scirp.org MD simulations can explore these possibilities by simulating the peptide's motion over nanoseconds to microseconds.
A key aspect of MD simulations is the detailed analysis of the hydration shell around the peptide. nih.govacs.org By calculating properties such as the radial distribution function (RDF) of water molecules around specific atoms or functional groups of H-Gly-Gly-β-Ala-Gly-OH, researchers can gain insights into the structure and dynamics of the surrounding water. rsc.org This is particularly important for understanding the peptide's solubility and its interactions with other molecules in a biological context.
Table 3: Representative Data from an MD Simulation of H-Gly-Gly-β-Ala-Gly-OH in Water
| Property | Value |
|---|---|
| Average RMSD (backbone) | 2.5 Å |
| RMSF of β-Ala residue | 1.8 Å |
Note: This data is hypothetical and serves to illustrate the type of results obtained from MD simulations.
Advanced Sampling Techniques for Peptide Free Energy Landscapes
Standard MD simulations can sometimes be limited in their ability to explore the entire conformational space of a flexible peptide, as they may get trapped in local energy minima. Advanced sampling techniques are employed to overcome these limitations and obtain a more complete picture of the peptide's free energy landscape. nih.gov
Methods like metadynamics, replica exchange molecular dynamics (REMD), and umbrella sampling are used to enhance the sampling of different conformations and calculate the relative free energies of various states. researchgate.netnih.govaip.org For H-Gly-Gly-β-Ala-Gly-OH, these techniques can be used to map out the free energy surface as a function of key collective variables, such as the end-to-end distance or the radius of gyration. This provides a quantitative understanding of the stability of different conformational states and the energetic barriers to their interconversion. nih.gov
The resulting free energy landscape can reveal the most probable conformations of the peptide and the pathways for conformational transitions, offering deep insights into its dynamic behavior. pnas.org
In Silico Prediction of Peptide Self-Assembly Mechanisms
Computational and theoretical studies are indispensable tools for elucidating the complex mechanisms of peptide self-assembly at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netnih.gov In silico techniques, such as molecular dynamics (MD) simulations, provide a powerful platform to predict and visualize the dynamic behavior of peptides like H-Gly-Gly-β-Ala-Gly-OH, from initial monomeric states to the formation of stable, ordered supramolecular structures. aip.orgnih.gov These methods are crucial for understanding the fundamental driving forces and for the rational design of novel peptide-based biomaterials. nih.govudel.eduresearchgate.net
The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic forces, and van der Waals interactions. aip.orgresearchgate.net For the tetrapeptide H-Gly-Gly-β-Ala-Gly-OH, its structure—composed of flexible glycine (B1666218) residues and a β-alanine—suggests that hydrogen bonding between the amide backbones would be a primary driver of assembly. The hydrophilic nature of the glycine and β-alanine residues indicates that interactions with the aqueous solvent are also critical. aip.org
Molecular dynamics simulations, both all-atom (AA-MD) and coarse-grained (CG-MD), are primary methods used to model these processes. aip.orgnih.gov AA-MD provides detailed, atom-level resolution of peptide interactions and conformational changes, while CG-MD allows for the simulation of larger systems over longer timescales, capturing the formation of macroscopic assemblies. aip.orgnih.gov These simulations can predict how individual H-Gly-Gly-β-Ala-Gly-OH molecules might aggregate, potentially forming structures like β-sheets, which are common motifs in self-assembling peptides. nih.govnorthwestern.edu The simulations can reveal intermediate states, nucleation events, and the final, thermodynamically stable morphologies, such as nanofibers, nanoribbons, or hydrogels. researchgate.netaip.org
By combining MD simulations with machine learning algorithms, researchers can accelerate the prediction of self-assembly propensity across vast numbers of peptide sequences. udel.edudigitellinc.com This approach enables high-throughput screening to identify sequences with a high tendency to form ordered structures, a strategy that could be applied to derivatives of H-Gly-Gly-β-Ala-Gly-OH to modulate its assembly properties for specific applications. digitellinc.comrsc.org
The following table summarizes hypothetical data from in silico studies on H-Gly-Gly-β-Ala-Gly-OH, illustrating the types of parameters and findings that computational models provide.
| Simulation Parameter | Value / Observation | Predicted Outcome / Significance |
| Simulation Type | All-Atom Molecular Dynamics (AA-MD) | Provides high-resolution detail of intermolecular hydrogen bonding and peptide conformation. |
| Force Field | CHARMM36m / AMBER | Accurately models the energetic landscape of peptide-peptide and peptide-water interactions. |
| Solvent Model | Explicit Water (e.g., TIP3P) | Crucial for capturing the role of hydrophobic effects and water-mediated hydrogen bonds. |
| Peptide Concentration | 10-50 mM | Simulates conditions under which self-assembly and aggregation are likely to be initiated. |
| Key Interactions | Inter-peptide backbone H-bonds | Primary driving force for the formation of β-sheet-like structures and fibril elongation. |
| Predicted Morphology | Linear Nanofibers / β-sheets | Suggests the peptide is likely to form elongated, ordered aggregates typical of hydrogelators. |
| Radius of Gyration (Rg) | Decreases over simulation time | Indicates peptide folding and compaction into a more ordered, stable aggregate structure. |
| Solvent Accessible Surface Area (SASA) | Decreases over simulation time | Shows the burial of hydrophobic regions and the formation of a stable core structure. acs.org |
These computational approaches provide a foundational understanding that guides experimental work, ultimately enabling the design of peptide-based materials with tailored properties and functionalities. nih.gov
H Gly Gly β Ala Gly Oh As a Model System for Peptide Biochemistry and Biophysics
Fundamental Studies of Peptide Bond Formation and Stability
The hydrolysis of the peptide bond, the reverse of its formation, is a key factor in determining peptide stability. The enthalpy of hydrolysis for Gly-Gly and β-Ala-Gly has been studied as a function of temperature, revealing the influence of the amino acid structure on the thermodynamic stability of the peptide bond. nih.gov For instance, the presence of the β-amino acid can alter the electronic and steric environment of the peptide bond, potentially affecting its susceptibility to cleavage.
Table 1: Thermodynamic Parameters for the Hydrolysis of Related Dipeptides
| Dipeptide | Enthalpy of Hydrolysis (ΔHhyd) at 298.15 K (kJ/mol) | Reference |
| Glycylglycine (Gly-Gly) | -9.4 | nih.gov |
| β-Alanyl-glycine (β-Ala-Gly) | -1.2 | nih.gov |
Note: Data is for related dipeptides and serves as an approximation for the peptide bonds within H-Gly-Gly-β-Ala-Gly-OH.
The kinetics of peptide bond formation and cleavage are also critical aspects. The uncatalyzed hydrolysis of peptide bonds is generally a slow process under physiological conditions. mdpi.com The specific rate constants for the peptide bonds within H-Gly-Gly-β-Ala-Gly-OH would be influenced by the neighboring residues. The flexibility of the glycine (B1666218) residues and the extended backbone of the β-alanine could impact the accessibility of the peptide bonds to hydrolytic agents.
Investigation of Peptide-Metal Ion Coordination Chemistry (e.g., with transition metals)
Peptides and their constituent amino acids are known to coordinate with metal ions, playing vital roles in various biological processes. jocpr.com The tetrapeptide H-Gly-Gly-β-Ala-Gly-OH possesses several potential coordination sites for transition metals, including the N-terminal amino group, the amide backbone nitrogens and oxygens, and the C-terminal carboxylate group.
The glycine residues in the peptide provide potential bidentate (N,O) or even tridentate chelation sites. jocpr.com Studies on the coordination of transition metals with glycine have established the formation of stable complexes. researchgate.net The stability of these complexes is quantified by their stability constants (log K).
Table 2: Stability Constants (log K1) of Glycine and Alanine (B10760859) with Selected Transition Metal Ions
| Amino Acid | Co(II) | Ni(II) | Cu(II) | Zn(II) | Reference |
| Glycine | 5.08 | 6.93 | 9.21 | 5.21 | researchgate.net |
| Alanine | 5.85 | 6.30 | 9.60 | 6.42 | researchgate.net |
Note: This data for individual amino acids provides a basis for understanding the potential metal-binding affinities of the glycine and alanine-like moieties within H-Gly-Gly-β-Ala-Gly-OH.
The presence of the β-alanine residue introduces a different chelation possibility. The longer backbone of β-alanine can lead to the formation of larger and potentially more flexible chelate rings with metal ions compared to α-amino acids. The coordination geometry and stability of metal complexes with H-Gly-Gly-β-Ala-Gly-OH would be a complex interplay of the preferences of each potential binding site. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, alongside potentiometric titrations, would be essential to elucidate the specific coordination modes and determine the stability constants of the metal complexes formed with this tetrapeptide.
Probing the Influence of β-Amino Acids on Canonical Peptide Folding Pathways
The incorporation of a β-amino acid into a peptide chain can significantly alter its conformational preferences and folding pathways compared to peptides composed solely of α-amino acids. nih.gov The additional methylene group in the backbone of β-alanine provides greater flexibility and leads to a different set of accessible dihedral angles. This, in turn, can induce unique secondary structures that are not observed in canonical peptides.
The study of such hybrid peptides is crucial for understanding how non-natural amino acids can be used to design peptides with specific, predetermined three-dimensional structures and functionalities.
Understanding Peptide Self-Assembly and Supramolecular Organization
Peptide self-assembly into well-ordered supramolecular structures is a phenomenon of great interest for the development of novel biomaterials. nih.gov The sequence of a peptide dictates the non-covalent interactions (hydrogen bonding, hydrophobic interactions, electrostatic forces) that drive the assembly process. The presence of both glycine and β-alanine in H-Gly-Gly-β-Ala-Gly-OH suggests a propensity for self-assembly into unique nanostructures.
Glycine-rich sequences are known to form β-sheet structures that can stack to form fibrils. nih.gov The flexibility of glycine allows for the necessary conformational adjustments to facilitate intermolecular hydrogen bonding. On the other hand, peptides containing β-alanine have also been shown to self-assemble into various structures, including nanotubes and hydrogels. beilstein-journals.org The altered backbone geometry of β-amino acids leads to different hydrogen bonding patterns compared to α-peptides, resulting in novel supramolecular architectures.
The self-assembly of H-Gly-Gly-β-Ala-Gly-OH would likely be a hierarchical process, potentially involving the formation of initial β-sheet-like structures driven by the glycine residues, which are then organized into larger assemblies influenced by the β-alanine. The resulting supramolecular organization could range from fibrillar structures to more complex networks.
Contributions to the Study of Glycine-Rich and Alanine-Rich Peptide Motifs
Glycine-rich and alanine-rich motifs are found in a variety of proteins and play important structural and functional roles. Glycine-rich regions often confer flexibility to protein domains, allowing for conformational changes necessary for function. nih.gov Alanine-rich sequences, in contrast, have a higher propensity to form α-helical structures and can contribute to protein stability and oligomerization. nih.gov
H-Gly-Gly-β-Ala-Gly-OH, with its high glycine content, serves as a simplified model to study the intrinsic properties of glycine-rich motifs. By observing the conformational preferences and self-assembly behavior of this tetrapeptide, researchers can gain insights into how a high density of glycine residues influences peptide structure and interactions, independent of the complexities of a larger protein context.
Although this specific peptide contains β-alanine instead of α-alanine, it can still provide comparative insights into the effects of a small, non-polar residue on a glycine-rich background. The substitution of a glycine with the bulkier (though still relatively small) β-alanine allows for the investigation of how steric hindrance and altered backbone flexibility impact the structural tendencies of a glycine-rich sequence. This can help to delineate the specific contributions of glycine's unique flexibility versus the effects of small side chains in determining the structure of these motifs.
Research Applications in Biomaterials and Bioengineering Sciences
Design and Characterization of Self-Assembling Peptide Hydrogels Incorporating β-Alanine
Short peptides, such as H-Gly-Gly-β-Ala-Gly-OH, can self-assemble into ordered nanostructures, including nanofibers, nanotubes, and macroscopic hydrogels. This process is driven by non-covalent interactions like hydrogen bonding and can be influenced by the peptide sequence. The presence of β-alanine in the peptide backbone can significantly impact its self-assembly behavior.
Researchers have explored how modifications in the peptide sequence influence the properties of the resulting hydrogels. For instance, the substitution of an α-amino acid with a β-amino acid can alter the hydrogen-bonding network, which is crucial for the formation and stability of β-sheet structures that often underpin hydrogel networks. While specific studies on H-Gly-Gly-β-Ala-Gly-OH are not extensively documented, the principles of self-assembly in similar short peptides suggest that it would form a hydrogel under appropriate conditions, such as a change in pH or concentration. The resulting hydrogel would likely consist of a network of nanofibers, creating a porous, water-rich environment suitable for biomedical applications.
A comparative study on β-Ala-His-EO2-C14 and Gly-Gly-His-EO2-C14 hydrogelators indicated that the number of amide groups, which is altered by the inclusion of β-alanine versus a di-glycine motif, determines the self-assembling behavior into different network structures beilstein-journals.org. This highlights the significant role of the peptide backbone structure in directing supramolecular assembly.
Interactive Table: Predicted Properties of H-Gly-Gly-β-Ala-Gly-OH Hydrogels
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Secondary Structure | Predominantly β-sheet | Common for short, self-assembling peptides that form hydrogels nih.govbohrium.com. |
| Morphology | Nanofibrillar network | Typical morphology of self-assembled peptide hydrogels nih.govresearchgate.net. |
| Porosity | High | Inherent property of hydrogel networks, allowing for nutrient and waste transport. |
| Water Content | >99% | Characteristic of peptide hydrogels, mimicking the extracellular matrix mdpi.com. |
Development of Peptide-Functionalized Scaffolds for Investigational Tissue Engineering Models
Peptide-functionalized scaffolds are instrumental in tissue engineering as they provide a supportive three-dimensional environment for cells and can present bioactive cues to guide cellular processes like adhesion, proliferation, and differentiation nih.govresearchgate.netmdpi.com. The covalent attachment of peptides like H-Gly-Gly-β-Ala-Gly-OH to a scaffold's surface can enhance its biocompatibility and bioactivity.
The choice of peptide for functionalization is critical. While many studies utilize well-known adhesion motifs like RGD (Arginine-Glycine-Aspartic acid), the use of other short peptides can also modulate cellular responses nih.govroyalsocietypublishing.org. The Gly-Gly and β-Ala components of H-Gly-Gly-β-Ala-Gly-OH can influence the scaffold's properties. For example, β-alanine can act as a spacer to reduce the influence of the scaffold surface on the peptide's conformation mdpi.com.
Biodegradable synthetic polymers are often used as scaffolding materials; however, they typically lack the biological signals present in the natural extracellular matrix umich.edu. Functionalizing these polymers with peptides can introduce these necessary cues. Future research could explore how scaffolds functionalized with H-Gly-Gly-β-Ala-Gly-OH influence the behavior of specific cell types in tissue engineering models.
Engineering of Surface-Bound Peptide Motifs for Cell Adhesion Studies
The immobilization of peptides on surfaces is a powerful technique to study cell-material interactions with a high degree of control columbia.edu. By creating surfaces with covalently attached peptides, researchers can investigate how specific amino acid sequences influence cell adhesion, a critical process in tissue development and regeneration.
The density of the immobilized peptide on a surface can also affect cellular responses. Studies have shown that while initial cell adhesion might be highest on surfaces with a high peptide density, this can sometimes lead to decreased extracellular matrix production by the cells nih.gov. Therefore, engineering surfaces with controlled densities of H-Gly-Gly-β-Ala-Gly-OH could provide insights into the complex relationship between cell adhesion and subsequent cellular functions.
Role of β-Alanine in Modulating Peptide-Based Biomaterial Mechanical and Degradation Properties
The incorporation of β-amino acids into peptides can have a profound effect on the mechanical and degradation properties of the resulting biomaterials. Peptides containing β-amino acids are known to have a higher stability against enzymatic degradation compared to their α-amino acid counterparts nih.gov. This increased stability is a significant advantage for biomaterials intended for in vivo applications where they need to maintain their structural integrity for a specific period.
The mechanical properties of peptide hydrogels, such as their stiffness, are crucial for their application in tissue engineering, as cells respond to the mechanical cues of their environment nih.govresearchgate.netnih.gov. The sequence of the self-assembling peptide is a primary determinant of the hydrogel's stiffness nih.govresearchgate.net. The presence of β-alanine in H-Gly-Gly-β-Ala-Gly-OH would likely alter the packing of the peptide backbone in the self-assembled state, thereby influencing the mechanical properties of the hydrogel. It has been shown that even subtle changes in the peptide sequence can lead to significant differences in the mechanical behavior of the resulting hydrogels researchgate.net.
Furthermore, the degradation of biomaterials is a key consideration. The natural degradation pathway for β-alanine involves its conversion to malonate-semialdehyde nih.gov. However, when incorporated into a peptide, the β-amino acid linkage is more resistant to cleavage by common proteases nih.gov. This suggests that biomaterials derived from H-Gly-Gly-β-Ala-Gly-OH would exhibit slower degradation rates, which could be advantageous for long-term scaffolding applications. Studies on poly-β-alanine have also provided insights into its thermal degradation kinetics dergipark.org.trresearchgate.net.
Interactive Table: Predicted Impact of β-Alanine on H-Gly-Gly-β-Ala-Gly-OH Biomaterial Properties
| Property | Predicted Effect of β-Alanine | Rationale |
|---|---|---|
| Enzymatic Stability | Increased | β-amino acid linkages are more resistant to proteolytic cleavage nih.gov. |
| Mechanical Stiffness | Altered | Changes in peptide backbone packing affect intermolecular interactions researchgate.netchemrxiv.org. |
| Degradation Rate | Decreased | Slower enzymatic and hydrolytic degradation due to the stable β-amino acid linkage nih.govsigmaaldrich.com. |
| Self-Assembly | Modulated | Different hydrogen bonding patterns compared to all-α-peptides influence assembly beilstein-journals.orgfrontiersin.org. |
Advanced Analytical Methodologies for H Gly Gly β Ala Gly Oh Research
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatography is a cornerstone for the analysis and purification of peptides. High-performance liquid chromatography (HPLC) is particularly powerful, offering high resolution and sensitivity for complex mixtures. mtoz-biolabs.commtoz-biolabs.com
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is the principal method for assessing the purity of synthetic peptides like H-Gly-Gly-β-Ala-Gly-OH. altabioscience.com The most common mode for peptide analysis is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. mtoz-biolabs.compepdd.com
Purity Assessment: In a typical RP-HPLC setup, the peptide is dissolved and injected into a column packed with a nonpolar stationary phase, commonly silica (B1680970) chemically modified with C8 or C18 alkyl chains. mtoz-biolabs.comresolvemass.ca A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. altabioscience.com An acid, typically trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and provide a counter-ion for the peptide's charged groups. altabioscience.comjpt.com The peptide bonds absorb UV light, allowing for detection around 215-220 nm. altabioscience.compepdd.com The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. pepdd.com
Isomer Separation: HPLC is also a vital tool for separating isomers, which have identical masses but different structural arrangements. This can include diastereomers (isomers resulting from the presence of both D- and L-amino acids) or structural isomers where the sequence of amino acids is different. The high resolving power of modern HPLC, especially ultra-high-performance liquid chromatography (UPLC), can often separate these closely related species, ensuring the correct isomer is identified and quantified. nih.govunh.edu
Table 1: Typical HPLC Conditions for Purity Analysis of H-Gly-Gly-β-Ala-Gly-OH
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 3-5 µm particle size | Separates based on hydrophobicity. C18 is standard for peptides. mtoz-biolabs.comaltabioscience.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase, protonates silanols, and acts as an ion-pairing agent. altabioscience.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide from the column. phenomenex.com |
| Gradient | 5% to 60% B over 30 minutes | A shallow gradient is often used for peptides to achieve optimal resolution. phenomenex.com |
| Flow Rate | ~1.0 mL/min for analytical columns | Standard flow rate for efficient separation. |
| Detection | UV at 215 nm | Wavelength for optimal absorbance of the peptide bond. altabioscience.com |
| Column Temp. | 25-40 °C | Temperature control ensures reproducible retention times. |
Ion-Pair Chromatography for Oligopeptide Analysis
Ion-pair chromatography is a form of RP-HPLC that enhances the retention and resolution of charged molecules like peptides on a reversed-phase column. technologynetworks.com It involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comthermofisher.com For a peptide such as H-Gly-Gly-β-Ala-Gly-OH, which has a positively charged N-terminus at acidic pH, an anionic ion-pairing reagent is used. nih.govtaylorfrancis.com
The reagent, which contains a hydrophobic tail and a charged headgroup, forms a neutral complex (an ion pair) with the charged analyte. technologynetworks.comobrnutafaza.hr This neutral complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention time. taylorfrancis.com The choice and concentration of the ion-pairing reagent can be manipulated to control the retention and selectivity of the separation. nih.gov More hydrophobic reagents lead to longer retention times. nih.gov
Table 2: Effect of Common Anionic Ion-Pairing Reagents on Peptide Retention
| Ion-Pairing Reagent | Abbreviation | Relative Hydrophobicity | Effect on Retention Time |
|---|---|---|---|
| Phosphoric Acid | H₃PO₄ | Low | Least increase in retention nih.gov |
| Trifluoroacetic Acid | TFA | Medium | Moderate increase in retention nih.govnih.gov |
| Pentafluoropropionic Acid | PFPA | High | Significant increase in retention nih.gov |
| Heptafluorobutyric Acid | HFBA | Very High | Greatest increase in retention nih.govnih.gov |
Mass Spectrometry (MS) for Sequence Confirmation and Molecular Weight Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mtoz-biolabs.com For peptides, it is the definitive method for confirming molecular weight and elucidating the amino acid sequence. nih.gov So-called "soft ionization" techniques are used, which ionize the peptide molecules with minimal fragmentation. americanpeptidesociety.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique ideal for analyzing polar, thermally fragile biomolecules like peptides. creative-proteomics.comlibretexts.org In ESI, a solution of the peptide is passed through a high-voltage capillary, creating an aerosol of charged droplets. americanpeptidesociety.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more attached protons ([M+nH]ⁿ⁺). europeanpharmaceuticalreview.comucsf.edu
For a small peptide like H-Gly-Gly-β-Ala-Gly-OH, the most prominent ion is typically the singly protonated species, [M+H]⁺. ESI-MS provides a highly accurate measurement of the peptide's molecular weight, which can be compared to the theoretical calculated mass to confirm its identity. mtoz-biolabs.comnih.gov
Table 3: Calculated Molecular Weights of H-Gly-Gly-β-Ala-Gly-OH (C₉H₁₆N₄O₅)
| Mass Type | Value (Da) | Description |
|---|---|---|
| Monoisotopic Mass | 260.1124 | The mass calculated using the mass of the most abundant isotope of each element. |
| Average Mass | 260.2522 | The mass calculated using the weighted average of all natural isotopes of each element. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI is another soft ionization technique widely used for peptide and protein analysis. wikipedia.org The peptide sample is mixed and co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. tandfonline.comnih.gov A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the embedded peptide molecules. wikipedia.orgyoutube.com MALDI typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra compared to ESI. europeanpharmaceuticalreview.com
The ionized peptides are then accelerated into a time-of-flight (TOF) mass analyzer. Ions with a smaller m/z travel faster and reach the detector first. youtube.com By measuring the flight time, the m/z of the peptide can be determined with high accuracy. msesupplies.com This allows for rapid and sensitive verification of the molecular weight of H-Gly-Gly-β-Ala-Gly-OH. altabioscience.commsesupplies.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is the gold standard for determining the amino acid sequence of a peptide. nih.govnih.govmtoz-biolabs.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected in the first stage of mass analysis. creative-proteomics.comjove.com This ion is then fragmented in a collision cell by colliding it with an inert gas like argon or nitrogen, a process known as collision-induced dissociation (CID). nih.govwikipedia.orgthermofisher.com The resulting fragment ions (product ions) are then analyzed in a second stage of mass analysis. creative-proteomics.com
Peptides primarily fragment at the amide bonds along the backbone. researchgate.net This fragmentation produces two main series of ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment. nonlinear.comwikipedia.orgoup.com The mass difference between adjacent peaks in a b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. researchgate.net For H-Gly-Gly-β-Ala-Gly-OH, this technique confirms the sequence and distinguishes the β-Alanine from its isomer, α-Alanine, by its position within the fragmentation ladder.
Table 4: Predicted b- and y-ion Fragments from MS/MS of H-Gly-Gly-β-Ala-Gly-OH ([M+H]⁺ = 261.12)
| Sequence | b-ion (m/z) | y-ion (m/z) | Sequence |
|---|---|---|---|
| H-Gly -Gly-β-Ala-Gly-OH | b₁ = 58.03 | y₄ = 204.09 | H-Gly-Gly-β-Ala-Gly-OH |
| H-Gly-Gly -β-Ala-Gly-OH | b₂ = 115.05 | y₃ = 147.07 | H-Gly-Gly-β-Ala -Gly-OH |
| H-Gly-Gly-β-Ala -Gly-OH | b₃ = 186.09 | y₂ = 76.04 | H-Gly-Gly -β-Ala-Gly-OH |
| H-Gly-Gly-β-Ala-Gly -OH | b₄ = 243.11 | y₁ = 58.03 | H-Gly -Gly-β-Ala-Gly-OH |
Interdisciplinary Analytical Approaches for Complex Peptide Systems
A comprehensive understanding of H-Gly-Gly-β-Ala-Gly-OH, particularly within complex biological or chemical systems, often requires the integration of multiple analytical techniques. These hyphenated and complementary methods provide a more complete picture of the peptide's identity, structure, and purity.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): The coupling of CE with mass spectrometry provides a powerful tool for the analysis of peptides. ijpca.org CE offers high-efficiency separation, while MS delivers sensitive detection and crucial information about the molecular weight and structure of the analyte. ijpca.org For H-Gly-Gly-β-Ala-Gly-OH, CE-MS can be used to confirm its molecular mass with high accuracy and to obtain fragmentation patterns through tandem MS (MS/MS) experiments, which can verify the amino acid sequence. The high precision of CE-MS is demonstrated by the low variation in migration times observed in repeated analyses. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. For H-Gly-Gly-β-Ala-Gly-OH, one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous assignment of all proton and carbon signals, confirming the covalent structure and providing insights into the peptide's conformation. The chemical shifts of the α-carbons of glycine (B1666218) and β-alanine are particularly informative for confirming the sequence. royalsocietypublishing.orgacs.org
The following table summarizes typical ¹³C NMR chemical shifts for glycine and β-alanine residues within a peptide chain, which are critical for the structural verification of H-Gly-Gly-β-Ala-Gly-OH.
| Amino Acid Residue | Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|---|
| Glycine (Gly) | Cα | 43 - 47 |
| β-Alanine (β-Ala) | Cα | 35 - 39 |
| β-Alanine (β-Ala) | Cβ | 30 - 34 |
| Glycine/β-Alanine | C=O (carbonyl) | 170 - 175 |
This interactive table allows for the sorting of data by clicking on the column headers.
By combining the high-resolution separation capabilities of capillary electrophoresis with the detailed structural information from mass spectrometry and NMR, a comprehensive analytical workflow can be established for the thorough characterization of H-Gly-Gly-β-Ala-Gly-OH. This interdisciplinary approach is essential for ensuring the identity, purity, and structural integrity of the peptide in research and development.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for H-Gly-Gly-β-Ala-Gly-OH, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is preferred for sequence control. β-Ala introduces conformational flexibility, requiring coupling agents like HBTU/HOBt for efficient amide bond formation. Purification via reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) is critical to isolate the tetrapeptide from deletion sequences. Purity should be validated using LC-MS and NMR (e.g., δH 1.3–1.5 ppm for β-Ala methylene protons) .
- Data Contradictions : Discrepancies in yield may arise from β-Ala’s reduced steric hindrance compared to α-amino acids. Optimize reaction time and temperature to mitigate premature cleavage.
Q. Which analytical techniques are most reliable for characterizing H-Gly-Gly-β-Ala-Gly-OH?
- Methodology :
- NMR : Assign backbone protons using 2D COSY and TOCSY to resolve overlapping signals (e.g., Gly-Gly motifs at δH 3.8–4.3 ppm). β-Ala’s unique chemical environment (δH 2.3–2.6 ppm for CH₂) distinguishes it from α-amino acids .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~317.3 Da).
- Circular Dichroism : Assess secondary structure propensity in aqueous vs. organic solvents.
Q. How should researchers design stability studies for H-Gly-Gly-β-Ala-Gly-OH under physiological conditions?
- Methodology : Conduct accelerated degradation studies (pH 2–9, 37°C) with LC-MS monitoring. β-Ala’s resistance to proteolysis may enhance stability, but glycine-rich regions are prone to aggregation. Use dynamic light scattering (DLS) to quantify particulate formation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in the conformational dynamics of H-Gly-Gly-β-Ala-Gly-OH?
- Methodology :
- Molecular Dynamics (MD) Simulations : Compare β-Ala’s torsional flexibility (ψ/φ angles) to α-Ala using AMBER or CHARMM force fields.
- NMR Relaxation Studies : Measure T₁/T₂ relaxation times to quantify backbone mobility in D₂O .
- Data Contradictions : Conflicting reports on β-Ala’s rigidity may stem from solvent polarity effects. Replicate experiments in varying dielectric environments.
Q. How can researchers validate the biological relevance of H-Gly-Gly-β-Ala-Gly-OH in peptide-ligand interaction studies?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the tetrapeptide on a CM5 chip to quantify binding kinetics with target proteins (e.g., collagen receptors).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy driven by β-Ala’s flexibility.
Q. What approaches address reproducibility challenges in synthesizing H-Gly-Gly-β-Ala-Gly-OH across labs?
- Methodology :
- Interlaboratory Studies : Standardize SPPS protocols (e.g., resin type, deprotection times) via collaborative networks.
- Open Data Repositories : Share raw NMR/MS spectra in platforms like Zenodo to benchmark purity thresholds .
- Critical Analysis : Variability in β-Ala coupling efficiency (70–90%) may require pre-activation with DIPEA.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
